molecular formula C13H15ClN4OS B15045275 (2E)-2-[1-(4-chlorobutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide

(2E)-2-[1-(4-chlorobutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide

Cat. No.: B15045275
M. Wt: 310.80 g/mol
InChI Key: JENHGEDXDFUCBS-UHFFFAOYSA-N
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Description

{[(3Z)-1-(4-CHLOROBUTYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA is a complex organic compound with a unique structure that includes an indole ring, a chlorobutyl group, and a thiourea moiety

Preparation Methods

The synthesis of {[(3Z)-1-(4-CHLOROBUTYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through cyclization reactions.

    Introduction of the Chlorobutyl Group: The chlorobutyl group is introduced via a substitution reaction, often using a chlorinating agent.

    Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate compound with thiourea under controlled conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

{[(3Z)-1-(4-CHLOROBUTYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{[(3Z)-1-(4-CHLOROBUTYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {[(3Z)-1-(4-CHLOROBUTYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to {[(3Z)-1-(4-CHLOROBUTYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA include other indole derivatives and thiourea-containing compounds These compounds share structural similarities but may differ in their chemical reactivity and biological activities

Properties

Molecular Formula

C13H15ClN4OS

Molecular Weight

310.80 g/mol

IUPAC Name

[1-(4-chlorobutyl)-2-hydroxyindol-3-yl]iminothiourea

InChI

InChI=1S/C13H15ClN4OS/c14-7-3-4-8-18-10-6-2-1-5-9(10)11(12(18)19)16-17-13(15)20/h1-2,5-6,19H,3-4,7-8H2,(H2,15,20)

InChI Key

JENHGEDXDFUCBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CCCCCl)O)N=NC(=S)N

Origin of Product

United States

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